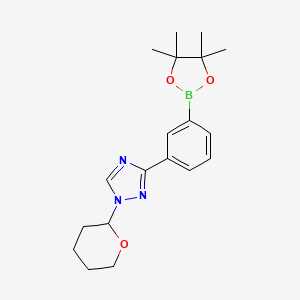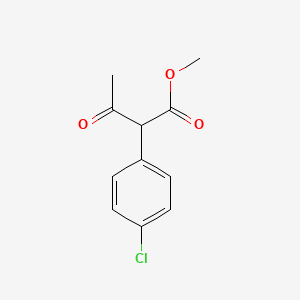
Methyl 2-(4-chlorophenyl)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-chlorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid and contains a chlorophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
Methyl 2-(4-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-3-oxobutanoic acid.
Reduction: Methyl 2-(4-chlorophenyl)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(4-chlorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-(4-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(4-chlorophenyl)-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(4-bromophenyl)-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-(4-chlorophenyl)-3-oxobutanoate is unique due to its specific reactivity profile and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various synthetic and research applications .
属性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC 名称 |
methyl 2-(4-chlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-3-5-9(12)6-4-8/h3-6,10H,1-2H3 |
InChI 键 |
MIEIQQTWYPKNQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
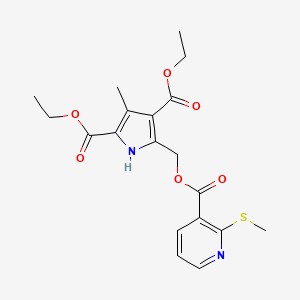
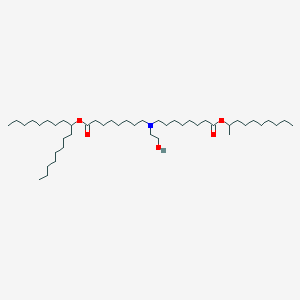
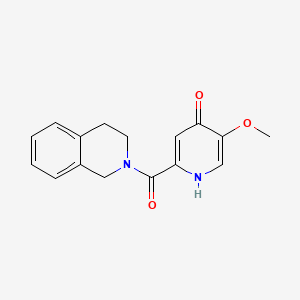
![4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
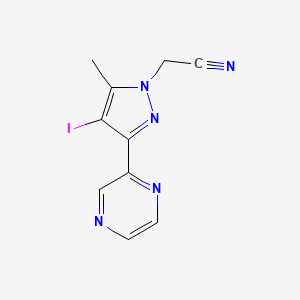
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358884.png)
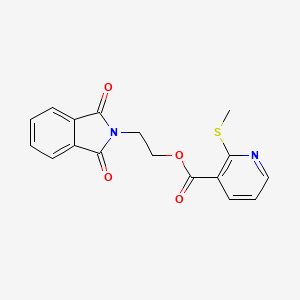


![6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358906.png)
![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13358915.png)
